molecular formula Al4Ba B075941 CID 6337003 CAS No. 12253-23-5

CID 6337003

Cat. No.: B075941
CAS No.: 12253-23-5
M. Wt: 245.25 g/mol
InChI Key: CNMLKYRHFLUEAL-UHFFFAOYSA-N
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Description

CID 6337003 is a unique compound registered in the PubChem database, a globally recognized repository for chemical information. For instance, bioactive compounds in PubChem are often characterized by their molecular descriptors (e.g., H-bond donors/acceptors, logP, solubility) and biological activities, as seen in studies analyzing similar compounds . However, due to the absence of direct evidence for this compound, this article will focus on methodologies and frameworks for comparing compounds using analogous PubChem entries and research practices.

Properties

InChI

InChI=1S/4Al.Ba
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMLKYRHFLUEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Al].[Al].[Al].[Al].[Ba]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Al4Ba
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065292
Record name Aluminum, compd. with barium (4:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12253-23-5
Record name Aluminum, compd. with barium (4:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of aluminum, compd. with barium (4:1) typically involves the direct combination of high-purity aluminum and barium. The metals are melted together under an inert atmosphere to prevent oxidation. The reaction is carried out at high temperatures, often exceeding 800°C, to ensure complete alloying .

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques such as arc melting or induction melting. These methods allow for precise control over the temperature and atmosphere, ensuring high purity and uniformity of the final product. The molten alloy is then cast into molds and allowed to cool slowly to form the desired intermetallic compound .

Chemical Reactions Analysis

Types of Reactions

CID 6337003 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is particularly reactive with halogens, forming aluminum halides and barium halides .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CID 6337003 has several applications in scientific research:

Mechanism of Action

The mechanism of action of aluminum, compd. with barium (4:1) involves its ability to interact with various molecular targets. In catalysis, the compound provides active sites for the adsorption and transformation of reactants. In materials science, its unique crystal structure contributes to its mechanical properties, such as high strength and lightweight .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

A systematic comparison of chemical compounds involves evaluating structural, physicochemical, and functional properties. Below is a generalized framework derived from the provided evidence, applicable to CID 6337003 and its analogs.

Structural Similarity

Structural analogs are identified using PubChem’s similarity search tools, which compare molecular fingerprints or SMILES strings. For example:

  • Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share a core scaffold but differ in substituents like methyl groups or hydroxylations, affecting their bioactivity .
  • Nrf2 inhibitors (e.g., ChEMBL 1724922 and ChEMBL 1711746) exhibit structural variations in aromatic rings and side chains, leading to differences in binding affinity and selectivity .

Pharmacological and Physicochemical Properties

Key parameters for comparison include:

Property Example Data from Analogous Compounds Source
Molecular Weight 204.15 (CID 2778286) vs. 154.14 (CID 315608)
Solubility 0.472 mg/ml (CID 2778286) vs. 2.58 mg/ml (CID 315608)
LogP 2.6 (CID 2778286) vs. 1.91 (CID 315608)
Bioavailability Score 0.55 (common in synthetic compounds)
CYP Inhibition CYP1A2 inhibition (CID 2778286) vs. none (CID 315608)

For instance, higher solubility and moderate logP values correlate with better absorption, as seen in bioactive compounds used in chemotherapy-induced diarrhea (CID) management .

Experimental Validation

Techniques such as LC-ESI-MS and docking studies (Table 5 in ) are used to validate compound interactions. For example:

  • Collision-Induced Dissociation (CID) in mass spectrometry helps differentiate structural isomers like ginsenosides .
  • Molecular docking predicts binding affinities, as demonstrated in phytochemical studies .

Q & A

Q. How can reproducibility challenges in this compound research be mitigated?

  • Publish detailed experimental protocols on platforms like Protocols.io . Use collaborative tools (e.g., electronic lab notebooks) to track reagent lot numbers and instrument settings. Participate in interlaboratory studies to validate key findings, such as purity assays or stability tests .

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